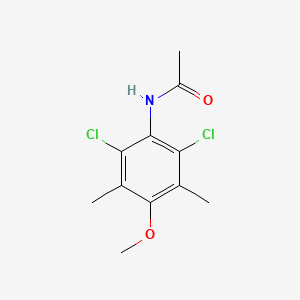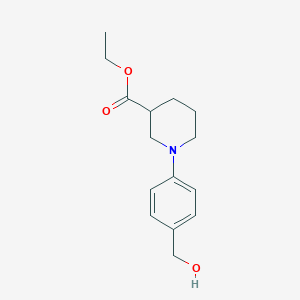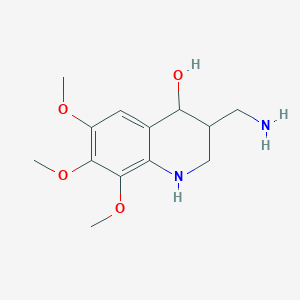![molecular formula C13H27NO2Si B15065343 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline CAS No. 294201-81-3](/img/structure/B15065343.png)
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline is a compound that combines the structural features of decahydroisoquinoline and silyl groups. Decahydroisoquinoline is a nitrogen-containing heterocycle, which is the saturated form of isoquinoline . The addition of the ethyl(dimethoxy)silyl group introduces silicon-based functionality, which can influence the compound’s reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline typically involves the hydrogenation of isoquinoline or tetrahydroisoquinoline to form decahydroisoquinoline . The silylation process can be achieved by reacting decahydroisoquinoline with ethyl(dimethoxy)silane under appropriate conditions. This reaction may require a catalyst such as platinum or palladium to facilitate the formation of the silyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitrogen or silicon atoms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological systems, particularly those involving silicon chemistry.
Medicine: Its structural features could be explored for developing new pharmaceuticals.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
Wirkmechanismus
The mechanism by which 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silyl group can influence the compound’s binding affinity and specificity, while the decahydroisoquinoline moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanamine: This compound also contains a silyl group and can undergo similar reactions.
Decahydroisoquinoline: The parent compound without the silyl group, used in various pharmaceutical applications.
Uniqueness
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline is unique due to the combination of the silyl group and the decahydroisoquinoline structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
294201-81-3 |
|---|---|
Molekularformel |
C13H27NO2Si |
Molekulargewicht |
257.44 g/mol |
IUPAC-Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-ethyl-dimethoxysilane |
InChI |
InChI=1S/C13H27NO2Si/c1-4-17(15-2,16-3)14-10-9-12-7-5-6-8-13(12)11-14/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
ZSYRNURLDQPBSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](N1CCC2CCCCC2C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)







![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)

